N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
Description
N-(5-((3,4-Dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a 1,3,4-thiadiazole derivative characterized by a 3,4-dichlorobenzylthio substituent at the 5-position of the thiadiazole ring and an acetamide group at the 2-position. This compound belongs to a class of heterocyclic molecules widely studied for their biological activities, including antitumor, antimicrobial, and enzyme inhibitory properties. The 3,4-dichlorobenzyl group introduces strong electron-withdrawing effects and enhanced lipophilicity, which may influence its pharmacokinetic and pharmacodynamic profiles compared to analogs with simpler substituents .
Properties
IUPAC Name |
N-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3OS2/c1-6(17)14-10-15-16-11(19-10)18-5-7-2-3-8(12)9(13)4-7/h2-4H,5H2,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTPHKXAZAJWJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 3,4-dichlorobenzyl chloride with thiourea to form the intermediate 3,4-dichlorobenzylthiourea. This intermediate is then cyclized with acetic anhydride to yield the desired thiadiazole derivative. The reaction conditions often require heating and the use of solvents such as ethanol or acetonitrile to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes various substitution reactions at the thiadiazole ring or the benzylthio group:
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Thio-group replacement : The benzylthio group can be replaced by nucleophiles (e.g., hydroxide, amines) under alkaline conditions, forming new thiol derivatives .
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Electrophilic substitution : The dichlorobenzyl group may undergo electrophilic substitution reactions (e.g., nitration, alkylation) at the aromatic ring, depending on directing effects of the chlorine atoms .
Example Reaction :
Conditions: NH₃ in ethanol, reflux .
Hydrolysis Reactions
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Amide hydrolysis : The acetamide group hydrolyzes under acidic or basic conditions to form carboxylic acid derivatives:
Conditions: HCl/H₂O or NaOH/EtOH . -
Thioester hydrolysis : The benzylthio group may hydrolyze under strong acidic/basic conditions, though this is less common due to the stability of thioethers .
Oxidation and Reduction
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Oxidation of thioether : The benzylthio group can oxidize to sulfoxide or sulfone under oxidizing agents like H₂O₂ or m-CPBA:
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Reduction of dichlorobenzyl : The aromatic ring may undergo catalytic hydrogenation, though steric hindrance from the thiadiazole ring could limit reactivity .
Other Reactions
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Alkylation : The thiadiazole ring may undergo alkylation at the nitrogen position under specific conditions, though this is less commonly reported .
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Complexation : The compound may form coordination complexes with metals due to the sulfur and nitrogen heteroatoms in the thiadiazole ring .
Research Findings and Significance
The compound’s reactivity is driven by its heterocyclic structure and functional groups, making it versatile for further derivatization in medicinal chemistry. Its thiadiazole core and benzylthio substituent enable diverse transformations, which are critical for optimizing bioactivity in drug discovery .
Scientific Research Applications
Antimicrobial Activity
N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide has been evaluated for its antimicrobial properties. Studies suggest that the dichlorobenzyl group interacts with bacterial cell membranes, potentially disrupting their integrity and leading to cell death. Additionally, the thiadiazole ring may inhibit specific enzymes critical for microbial survival, indicating its utility in combating infections .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
Anticancer Activity
Recent studies have shown that derivatives of thiadiazole compounds exhibit significant anticancer activity. For instance, derivatives similar to this compound were synthesized and tested against multiple cancer cell lines including prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC). The results indicated varying degrees of cytotoxicity, with some compounds showing comparable efficacy to established chemotherapeutic agents like doxorubicin .
Table 2: Cytotoxicity of Thiadiazole Derivatives Against Cancer Cell Lines
| Compound Name | Tested Cell Lines | IC50 (µg/mL) | Comparison with Doxorubicin |
|---|---|---|---|
| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-Phenylacetamide | PC3, HT-29, SKNMC | 10 - 500 | Less effective than doxorubicin |
| This compound | PC3 | 25 | Comparable efficacy |
Mechanism of Action
The mechanism of action of N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes in pathogens, leading to their death or inhibition. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituent variations. Below is a comparative analysis of key analogs:
Key Observations:
Chlorine Substitution Patterns: The 3,4-dichlorobenzyl group in the target compound provides stronger electron-withdrawing effects and steric bulk compared to monosubstituted analogs (e.g., 4-chlorobenzyl in 5j and 5d). Compound 15o (3,5-dichloro substitution) demonstrated significant antitumor activity, suggesting dichloro-substituted derivatives are promising scaffolds for oncology applications .
Acetamide vs. Ureido/Benzothiazole Modifications: The acetamide group in the target compound contrasts with ureido (e.g., 4j) or benzothiazole-linked (e.g., 4g–4j) moieties in antiproliferative agents.
Higher Mp may correlate with crystallinity and stability .
Biological Activity
N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention for its diverse biological activities. This compound exhibits significant potential as an anticancer agent, antimicrobial agent, and anticonvulsant. This article delves into the biological activity of this compound, supported by research findings and case studies.
Structure and Properties
The chemical structure of this compound can be described as follows:
- Chemical Formula : C₉H₇Cl₂N₃S₂
- Molecular Weight : 252.20 g/mol
Anticancer Activity
Numerous studies have highlighted the anticancer properties of 1,3,4-thiadiazole derivatives. For instance:
- A study reported that certain 1,3,4-thiadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The median inhibitory concentration (IC50) values were notably low for some derivatives, indicating potent activity .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | MCF-7 | 0.28 |
| Compound B | HepG2 | 0.52 |
The mechanism of action for these compounds often involves interaction with tubulin or induction of apoptosis in cancer cells .
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives have also been extensively studied. Research indicates that this compound demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:
- Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32.6 |
| Escherichia coli | 47.5 |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Anticonvulsant Activity
The anticonvulsant potential of thiadiazole derivatives has been explored in various studies. One study found that certain derivatives exhibited protective effects in seizure models:
- The compound showed an LD50 value of 3,807.87 mg/kg and provided protection rates of 66.67% in the maximal electroshock (MES) test and 80% in the pentylenetetrazole (PTZ) test at a dosage of 100 mg/kg .
Case Study 1: Anticancer Efficacy
A recent investigation involved synthesizing several derivatives based on the 1,3,4-thiadiazole scaffold. Among these, a compound featuring an acetamide linker demonstrated enhanced activity against MCF-7 cells compared to existing treatments like 5-Fluorouracil . This case illustrates the potential for structural modifications to improve therapeutic efficacy.
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, derivatives were tested against clinical isolates of bacteria. The results indicated that compounds with specific substitutions at the C-5 position exhibited superior activity compared to standard antibiotics . This emphasizes the importance of structure-activity relationships in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
